3-(Benzyloxy)cyclobutanecarboxylic acid
Description
Historical Context of Cyclobutane (B1203170) Derivatives in Organic Synthesis
The study of cyclobutane chemistry began with the first synthesis of the parent cyclobutane molecule in 1907. nih.govru.nl For many years, these four-membered rings were considered mere chemical curiosities. However, over the past few decades, they have emerged as highly valuable synthetic tools. nih.gov The development of reliable preparative methods, such as [2+2] photocycloadditions, has made a wide range of cyclobutane derivatives readily accessible. acs.orgnih.govresearchgate.net
The significance of cyclobutane derivatives lies in their unique reactivity, which is primarily driven by their substantial ring strain energy (26.3 kcal mol⁻¹). nih.gov This stored energy facilitates selective bond cleavages and ring-opening reactions that are not feasible with less strained systems like cyclopentane (B165970). acs.orgnih.gov Consequently, cyclobutanes have become crucial intermediates for synthesizing acyclic, carbocyclic, and heterocyclic compounds, demonstrating their broad utility in building complex molecules. researchgate.netacs.org
| Cycloalkane | Strain Energy (kcal mol⁻¹) |
|---|---|
| Cyclopropane | 28.1 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.1 |
Rationale for Academic Research on Cyclobutane Carboxylic Acids
Cyclobutane rings are increasingly incorporated into small-molecule drug candidates to enhance their pharmacological properties. nih.govexlibrisgroup.com The rigid, three-dimensional structure of the cyclobutane scaffold offers several advantages in medicinal chemistry:
Conformational Restriction : It can lock a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity. exlibrisgroup.comlifechemicals.com
Improved Physicochemical Properties : It can reduce planarity and increase the fraction of sp³-hybridized carbons, which often leads to better solubility and metabolic stability. nih.govexlibrisgroup.com
Bioisosterism : The cyclobutane ring can serve as a saturated, non-planar isostere for other chemical groups, such as alkenes or aromatic rings. nih.gov
The addition of a carboxylic acid functional group to the cyclobutane scaffold provides a crucial handle for further synthetic modifications or for direct interaction with biological targets. chemimpex.comresearchgate.net Cyclobutane carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals, including antiviral agents and kinase inhibitors. researchgate.netgoogle.comgoogle.com Research has demonstrated that γ-arylated cycloalkane acids can exhibit significant biological activity, making the development of methods to synthesize these structures a key area of academic focus. nih.gov
Importance of the Benzyloxy Moiety in Modern Organic Synthesis and Medicinal Chemistry
The benzyloxy group, which consists of a benzyl (B1604629) group (Bn) linked to an oxygen atom, plays a dual role in modern chemistry.
Firstly, it is one of the most common and robust protecting groups for alcohols and carboxylic acids in multi-step organic synthesis. wikipedia.orgwikipedia.orglibretexts.org The benzyl group is stable under a wide range of acidic and basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the protected hydroxyl or carboxyl group. chem-station.com Its widespread use stems from the relatively mild conditions required for its removal, most commonly through catalytic hydrogenolysis. chem-station.comcommonorganicchemistry.com
| Process | Typical Reagents and Conditions | Notes |
|---|---|---|
| Protection (of an alcohol) | Benzyl bromide (BnBr) or benzyl chloride (BnCl), strong base (e.g., NaH) in a solvent like DMF. chem-station.comcommonorganicchemistry.com | A standard Williamson ether synthesis. |
| Deprotection | H₂, Palladium on Carbon (Pd/C) in a solvent like EtOH or EtOAc. chem-station.comorganic-chemistry.org | This is a catalytic hydrogenolysis reaction. |
Secondly, the benzyloxy moiety is recognized as a "benzyloxy pharmacophore"—a key structural feature responsible for the biological activity of certain molecules. nih.gov It is found in a variety of compounds that act as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. nih.govresearchgate.net The benzyloxyphenyl group has also been associated with diverse medicinal properties, including antimicrobial and anticancer activities. researchgate.net
Overview of Core Research Domains for 3-(Benzyloxy)cyclobutanecarboxylic Acid
This compound is primarily utilized as a specialized building block in organic synthesis. chemdad.com Its structure combines the conformationally restricted cyclobutane core with a protected hydroxyl group (as a benzyl ether) and a carboxylic acid handle, making it a valuable intermediate for constructing more complex, biologically active molecules.
Research involving this compound often focuses on its synthesis and subsequent elaboration. For instance, synthetic routes may involve the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene (B1203229) to form a cyclobutanone (B123998) precursor, which can then be converted to the target carboxylic acid. acs.org The primary application of this compound is as a scaffold in the development of novel therapeutics. For example, it has been used in the synthesis of potent inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), which are targets for autoimmune diseases. acs.org The cis-isomer, in particular, serves as a key structural element in these complex molecular designs. acs.orgbldpharm.com
| Property | Value |
|---|---|
| CAS Number | 4958-02-5 achemblock.com |
| Molecular Formula | C₁₂H₁₄O₃ achemblock.com |
| Molecular Weight | 206.24 g/mol achemblock.com |
| IUPAC Name | 3-(benzyloxy)cyclobutane-1-carboxylic acid achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFVDQHAHVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964279, DTXSID001232666, DTXSID601242722 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4958-02-5, 84182-48-9, 84182-47-8 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Benzyloxy Cyclobutanecarboxylic Acid and Its Precursors
Strategies for Cyclobutane (B1203170) Ring Construction Pertaining to 3-(Benzyloxy)cyclobutanecarboxylic Acid Synthesis
The formation of the four-membered cyclobutane ring is a pivotal step in the synthesis of this compound. Various synthetic strategies have been developed to achieve this, with [2+2] cycloaddition reactions being a prominent and versatile approach.
[2+2] Cycloaddition Reactions in Four-Membered Ring Scaffold Formation
[2+2] cycloaddition reactions are powerful tools for the construction of cyclobutane rings, involving the union of two doubly bonded systems. kib.ac.cn These reactions can be initiated by heat, light, or metal catalysts, each influencing the reaction's outcome and stereoselectivity. elsevierpure.comnih.gov
Thermal [2+2] cycloadditions are instrumental in synthesizing precursors to this compound, such as 3-(benzyloxy)cyclobutan-1-one. A notable example involves the reaction of benzyl (B1604629) vinyl ether with dichloroketene (B1203229), generated in situ. This reaction directly furnishes a dichlorinated cyclobutanone (B123998) intermediate which can then be dehalogenated to yield 3-(benzyloxy)cyclobutan-1-one. acs.orggoogle.com While thermal [2+2] cycloadditions are often considered "forbidden" by Woodward-Hoffmann rules for simple alkenes, the use of ketenes as one of the components makes the reaction thermally allowed. youtube.comrsc.org Ketenes, with their perpendicular pi systems, can undergo a concerted [π2s + π2a] cycloaddition with alkenes. youtube.com Keteniminium salts have also been shown to be effective partners in thermal [2+2] cycloadditions with vinyl boronates to produce borylated cyclobutanes. nih.gov
A common procedure for the synthesis of 3-(benzyloxy)cyclobutan-1-one involves the dropwise addition of trichloroacetyl chloride to a mixture of benzyl vinyl ether and a zinc-copper couple in diethyl ether. The in situ generated dichloroketene reacts with the benzyl vinyl ether to form 2,2-dichloro-3-(benzyloxy)cyclobutan-1-one. Subsequent dechlorination using zinc powder in acetic acid and water yields the desired 3-(benzyloxy)-1-cyclobutanone. google.com
Photochemical [2+2] cycloadditions offer a powerful and direct method for synthesizing cyclobutane rings, often proceeding under mild conditions. rsc.org This approach is particularly valuable for accessing a diverse range of substituted cyclobutane derivatives. acs.org The reaction is typically initiated by the photoexcitation of an alkene, which then reacts with a ground-state alkene to form the cyclobutane ring. nih.gov
For instance, the intramolecular [2+2] photocycloaddition of diolefins tethered by a three-atom chain, catalyzed by copper(I), can produce bicyclo[3.2.0]heptanes. acs.org Similarly, intermolecular reactions between different olefins can be achieved, though they may require one reactant to be used in excess to favor the desired product. acs.org A notable application is the photodimerization of cinnamic acid derivatives, which can be controlled to produce specific stereoisomers of cyclobutane dicarboxylic acids. thieme-connect.comresearchgate.net The stereochemical outcome of these reactions can be influenced by the solid-state packing of the reactants. thieme-connect.com
In a specific example relevant to cyclobutane carboxylic acid synthesis, acrylic acid can undergo a photochemical [2+2] cycloaddition with ethylene. This reaction, performed in dichloromethane (B109758) at low temperatures and under UV irradiation, directly yields cyclobutanecarboxylic acid with high purity and yield. chemicalbook.com
| Reactants | Conditions | Product | Yield |
| Acrylic acid, Ethylene | Dichloromethane, -70 to -50 °C, UV irradiation | Cyclobutanecarboxylic acid | 97% |
This method highlights the efficiency of photochemical cycloadditions in directly forming the desired carboxylic acid functionalized cyclobutane ring.
Metal-mediated and catalyzed [2+2] cycloadditions provide an alternative to thermal and photochemical methods, often offering enhanced control over stereoselectivity and reactivity. elsevierpure.com Transition metals can facilitate the formation of cyclobutane rings through various mechanisms, including the formation of metallacyclopentane intermediates. nih.gov
For example, gold-mediated photocatalysis has been employed for the [2+2] cycloaddition of coumarins and unactivated alkenes to synthesize cyclobutane-fused chromanones. rsc.org Rhodium catalysts have been used in the denitration of diazoketones to generate carbenes that can undergo intramolecular C-H insertion to form bridged cyclobutane systems. nih.gov
Copper(I) salts are frequently used to catalyze intramolecular [2+2] photocycloadditions. These reactions proceed through the coordination of the metal to both olefinic units, bringing them into proximity for the cycloaddition to occur upon photoirradiation. acs.org This method has been successfully applied to the synthesis of various bicyclic systems containing a cyclobutane ring. acs.org
Nucleophilic Substitution Approaches for Cyclobutane Ring Systems
The construction of cyclobutane rings can also be achieved through intramolecular nucleophilic substitution reactions. These methods typically involve the formation of a carbon-carbon bond by the attack of a nucleophile on an electrophilic carbon center within the same molecule, leading to ring closure.
A classic example is the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base. The malonate anion acts as a nucleophile, sequentially displacing the two bromide ions to form a cyclobutane-1,1-dicarboxylate (B1232482). orgsyn.org This diester can then be further manipulated, for instance, by hydrolysis and decarboxylation, to yield cyclobutanecarboxylic acid. orgsyn.orgthieme-connect.de
More recent developments include Lewis acid-catalyzed ring-opening reactions of bicyclobutanes with nucleophiles. For instance, thioamides can react with acyl bicyclobutanes in the presence of a Lewis acid to produce 1,1,3-trisubstituted cyclobutanes. acs.org Similarly, donor-acceptor cyclobutanes can undergo ring-opening reactions with electron-rich arenes, thiols, and selenols, providing access to functionalized cyclobutane derivatives. chemistryviews.orgacs.orgresearchgate.net These methods, while not directly forming the cyclobutane ring in a single step, offer pathways to highly substituted cyclobutanes that can be precursors to compounds like this compound.
Decarboxylation Pathways for Cyclobutanecarboxylic Acid Synthesis
Decarboxylation, the removal of a carboxyl group, is a crucial step in many synthetic routes to monosubstituted cyclobutanecarboxylic acids. wikipedia.org This reaction is often employed after the construction of the cyclobutane ring, particularly when starting from precursors with multiple carboxyl groups.
A common strategy involves the thermal decarboxylation of cyclobutane-1,1-dicarboxylic acids. chemicalbook.comthieme-connect.de Heating the dicarboxylic acid, often at temperatures between 160-200 °C, results in the loss of one carboxyl group as carbon dioxide, yielding cyclobutanecarboxylic acid. chemicalbook.comorgsyn.orgthieme-connect.de The reaction can be performed neat or in a high-boiling solvent. orgsyn.orgthieme-connect.de For example, heating 1,1-cyclobutanedicarboxylic acid at 160-170 °C until carbon dioxide evolution ceases, followed by distillation, affords cyclobutanecarboxylic acid in good yield. orgsyn.org
| Starting Material | Conditions | Product | Yield |
| 1,1-Cyclobutanedicarboxylic acid | Heat, 160-170 °C | Cyclobutanecarboxylic acid | 86-91% chemicalbook.com |
It is important to note that simple aliphatic carboxylic acids are generally resistant to decarboxylation. However, the presence of an electron-withdrawing group at the α-carbon, such as another carboxyl group, facilitates the reaction. youtube.com Other decarboxylation methods include the Krapcho decarboxylation for methyl esters and oxidative decarboxylations like the Hunsdiecker and Kolbe reactions. wikipedia.orgyoutube.com
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid Derivatives
A common and effective route to monosubstituted cyclobutanecarboxylic acids involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid derivatives. This approach is particularly useful for synthesizing the cyclobutane core of the target molecule. The synthesis typically begins with the formation of a 1,1-dicarboxylate ester, such as diethyl 1,1-cyclobutanedicarboxylate, which can be prepared through the condensation of diethyl malonate with a suitable C3 synthon like trimethylene bromide or chlorobromide. orgsyn.orgorgsyn.org
The subsequent hydrolysis of the diester yields 1,1-cyclobutanedicarboxylic acid. orgsyn.org This diacid can then be subjected to thermal decarboxylation to produce cyclobutanecarboxylic acid. orgsyn.orgchemicalbook.com The reaction proceeds by heating the diacid at elevated temperatures, typically around 160-170°C, until the evolution of carbon dioxide ceases. chemicalbook.com
For the synthesis of this compound, a key intermediate is diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. sigmaaldrich.comnbinno.comchemicalbook.com This intermediate can be synthesized and then undergo a similar sequence of hydrolysis and decarboxylation to yield the desired product. The presence of the benzyloxy group at the 3-position requires careful control of reaction conditions to avoid its cleavage during the hydrolysis and decarboxylation steps.
Table 1: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1-Cyclobutanedicarboxylic acid | Heat, 160-170°C | Cyclobutanecarboxylic acid | 86-91 | chemicalbook.com |
| Diethyl 1,1-cyclobutanedicarboxylate | 1. Hydrolysis 2. Decarboxylation | Cyclobutanecarboxylic acid | >80 | orgsyn.org |
Halodecarboxylation and Related Functionalization Reactions
Halodecarboxylation reactions provide a powerful tool for the conversion of carboxylic acids into organic halides, which can then be further functionalized. The most well-known of these is the Hunsdiecker reaction, which involves the treatment of a silver salt of a carboxylic acid with a halogen to produce an organic halide with one less carbon atom. wikipedia.orgbyjus.comalgoreducation.com The reaction is believed to proceed through a radical mechanism. wikipedia.org
Several modifications to the original Hunsdiecker protocol have been developed to improve its applicability and convenience. The Cristol-Firth modification, for instance, utilizes mercuric oxide and the free carboxylic acid in the presence of a halogen, avoiding the need to prepare the dry silver salt. orgsyn.orgthermofisher.com This method has been successfully applied to the synthesis of 1-bromo-3-chlorocyclobutane (B1620077) from 3-chlorocyclobutanecarboxylic acid. byjus.comorgsyn.org Another variation, the Kochi reaction, employs lead(IV) acetate (B1210297) and a lithium halide for the halodecarboxylation. wikipedia.org
These halodecarboxylation methods can be strategically employed in the synthesis of precursors to this compound. For example, a suitably substituted cyclobutanecarboxylic acid could be converted to a halocyclobutane, which could then undergo nucleophilic substitution to introduce the benzyloxy group.
Table 2: Halodecarboxylation Reactions of Cyclobutane Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chlorocyclobutanecarboxylic acid | HgO, Br2, CCl4, reflux | 1-Bromo-3-chlorocyclobutane | 35-46 | orgsyn.org |
| 1,1-Cyclobutanedicarboxylic acid | SO2Cl2, benzoyl peroxide, benzene, reflux; then heat 190-210°C | cis- and trans-3-Chlorocyclobutanecarboxylic acid | 40-49 | orgsyn.org |
Installation and Chemo-Selective Manipulation of the Benzyloxy Group
Etherification Strategies for Benzyloxy Moiety Introduction
The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a widely used and versatile method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a precursor such as a 3-hydroxycyclobutanecarboxylate would be deprotonated with a strong base, like sodium hydride, to form the corresponding alkoxide. This alkoxide would then react with benzyl bromide or benzyl chloride to form the desired benzyl ether. masterorganicchemistry.comcommonorganicchemistry.com
For the Williamson ether synthesis to be efficient, it is crucial to select appropriate substrates. The reaction proceeds via an SN2 mechanism, so primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org Benzyl halides are excellent electrophiles for this reaction. The choice of solvent and base is also important to ensure complete deprotonation of the alcohol and to facilitate the nucleophilic attack.
Protection and Deprotection Strategies of Hydroxyl Groups in Precursors
In multi-step syntheses, it is often necessary to protect reactive functional groups, such as hydroxyl groups, to prevent them from interfering with subsequent reactions. The benzyl group is a commonly used protecting group for alcohols due to its stability under a wide range of reaction conditions. organic-chemistry.org The protection is typically achieved through the Williamson ether synthesis, as described in the previous section.
The removal of the benzyl protecting group, or deprotection, is a key step once its protective role is no longer needed. A standard and highly effective method for benzyl ether cleavage is catalytic hydrogenolysis. commonorganicchemistry.comorganic-chemistry.org This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com This method is generally clean and provides the deprotected alcohol in high yield. Alternative deprotection methods include the use of strong acids or oxidizing agents, although these are less common due to their harsher conditions. organic-chemistry.org The choice of deprotection method will depend on the other functional groups present in the molecule. For instance, in the synthesis of a complex molecule, a mild and selective deprotection method would be preferred to avoid affecting other sensitive parts of the molecule. researchgate.netresearchgate.netsemanticscholar.org
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
Diastereoselective Synthetic Routes to Substituted Cyclobutanes
The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry during the formation of the cyclobutane ring. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. Various strategies have been developed for the stereocontrolled synthesis of substituted cyclobutanes. nih.govntu.ac.uk
One approach involves the ring contraction of suitably substituted pyrrolidines, which can proceed with a high degree of stereoselectivity. ntu.ac.ukacs.org Another powerful method is the [2+2] cycloaddition reaction, where the stereochemical outcome can often be controlled by the choice of reactants and reaction conditions. nih.gov Furthermore, the functionalization of pre-existing cyclobutane rings can also be performed diastereoselectively. For example, the reduction of a 3-oxocyclobutanecarboxylate can lead to the formation of either the cis- or trans-3-hydroxycyclobutanecarboxylate, depending on the reducing agent and conditions employed. This hydroxy group can then be converted to the benzyloxy group, establishing the desired stereochemistry in the final product.
Recent advances in catalysis have provided new methods for the diastereoselective synthesis of polysubstituted cyclobutanes. For instance, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes allows access to either 1,1,3- or 1,2,3-trisubstituted cyclobutanes with high diastereomeric ratios. researchgate.net Similarly, Lewis acid-catalyzed ring-opening reactions of bicyclobutanes with thioamides can produce 1,1,3-trisubstituted cyclobutanes as single diastereomers. acs.org These advanced methodologies offer powerful tools for the construction of stereochemically defined cyclobutane scaffolds.
Table 3: Diastereoselective Synthesis of Substituted Cyclobutanes
| Reaction Type | Substrates | Catalyst/Reagents | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Ring Contraction | cis-Pyrrolidine-2,5-dicarboxylate | Iodonitrene | cis-Cyclobutane-1,2-dicarboxylate | >20:1 | acs.org |
| Ring-Opening | Acyl bicyclobutane and Thioamide | Sc(OTf)3 | 1,1,3-Trisubstituted cyclobutane | >98:2 | acs.org |
| Hydrophosphination | Acyl bicyclobutane and Phosphine | Cu(II) catalyst | 1,2,3-Trisubstituted cyclobutane | up to >20:1 | researchgate.net |
Enantioselective Approaches for Chiral Cyclobutane Building Blocks
The generation of chiral cyclobutane cores is essential for their application in medicinal chemistry and materials science. Several powerful enantioselective methods have emerged to address this need, moving beyond classical resolution techniques to catalytic asymmetric syntheses.
One prominent strategy involves the visible-light-induced asymmetric [2+2] cycloaddition of alkenes. chemistryviews.org This approach can, however, require directing groups to achieve high levels of stereocontrol. To circumvent this, cascade reactions have been developed. For instance, an Iridium-catalyzed asymmetric allylic etherification followed by an intramolecular visible-light-induced [2+2] cycloaddition provides access to enantioenriched oxa- nih.govacs.org-bicyclic heptanes. chemistryviews.org This method is operationally simple as all catalysts and starting materials are combined at the outset, avoiding the isolation of intermediates. chemistryviews.org
Organocatalysis offers another robust avenue to chiral cyclobutanes. The enantioselective sulfa-Michael addition of thiols to cyclobutene (B1205218) derivatives can be achieved with high diastereoselectivity and enantioselectivity using a chiral cinchona-based squaramide catalyst. rsc.orgrsc.org This reaction proceeds efficiently to furnish a variety of thio-substituted cyclobutane esters and amides, which are versatile intermediates for further functionalization. rsc.org
A multi-component, dual-catalyst approach has also been successfully employed. This method begins with the Rhodium-catalyzed synthesis of enantiomerically enriched bicyclobutanes from α-allyl-α-diazoacetates. nih.gov These strained intermediates then undergo a copper-catalyzed homoconjugate addition, which, followed by enolate trapping, yields densely functionalized cyclobutanes with excellent diastereoselectivity. nih.gov This sequential process can be conveniently performed in a single flask. nih.gov
| Method | Catalyst System | Key Transformation | Stereoselectivity | Reference |
| Cascade Allylic Etherification / [2+2] Photocycloaddition | [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand & Photosensitizer | Asymmetric allylic etherification followed by intramolecular [2+2] cycloaddition | Excellent enantioselectivities | chemistryviews.org |
| Sulfa-Michael Addition | Chiral Cinchona Squaramide Organocatalyst | Conjugate addition of thiols to cyclobutenes | High dr (>95:5) and er (up to 99.7:0.3) | rsc.orgrsc.org |
| Bicyclobutanation / Homoconjugate Addition | Rh₂(S-NTTL)₄ followed by a Copper Catalyst | Enantioselective bicyclobutanation and subsequent ring-opening/functionalization | High enantioselectivity (up to 95% ee) and diastereoselectivity (7:1 to 14:1 dr) | nih.gov |
C-H Functionalization Strategies in Cyclobutane Synthesis
Directly modifying carbon-hydrogen bonds is a powerful and atom-economical strategy in modern synthesis. Applying C-H functionalization logic to cyclobutanes provides a novel retrosynthetic approach, enabling the construction of complex substitution patterns that are difficult to access via traditional methods like cycloadditions. baranlab.orgnih.gov
A common tactic involves the use of a directing group attached to the cyclobutane core to guide a transition metal catalyst to a specific C-H bond. acs.org For example, a carbonyl group can act as a latent directing group for C-H functionalization processes. acs.orgnih.gov Seminal work by Daugulis demonstrated that an aminoquinoline directing group, in conjunction with palladium catalysis, could effectively arylate methylene (B1212753) C-H bonds. acs.orgnih.gov This strategy has been adapted for the sequential and controlled installation of different functional groups on the cyclobutane scaffold. acs.org
Rhodium(II) catalysis has also emerged as a highly effective tool for intermolecular C-H insertion reactions on cyclobutane rings. nih.gov By carefully selecting the rhodium catalyst and its ligand framework, remarkable control over regioselectivity can be achieved. This catalyst-controlled approach allows for the selective functionalization of different C-H bonds within the same molecule. nih.gov For example, different rhodium catalysts can direct the reaction of a diazo compound to either the C1 or the cis-C3 position of a substituted cyclobutane, providing access to distinct 1,1-disubstituted and cis-1,3-disubstituted products from a common precursor. nih.gov This method is particularly noteworthy as it overcomes the challenge posed by the high s-character and strength of C-H bonds in strained cyclobutane systems. nih.gov
| Strategy | Catalyst | Directing Group | Outcome | Reference |
| C-H Arylation | Palladium (II/IV) | Aminoquinoline | Mono- or bis-arylation of methylene C-H bonds | acs.orgnih.gov |
| Regiodivergent C-H Functionalization | Rhodium(II) Carbenoid | Substrate-inherent (e.g., phenyl) | Catalyst-controlled insertion at C1 or C3 positions | nih.gov |
| Sequential C-H Arylation | Palladium | 2-aminothioanisole amide | Controlled cis or trans installation of two different aryl groups | nih.gov |
Total Synthesis Applications in the Preparation of Complex Cyclobutane Structures
The advanced synthetic methods developed for cyclobutane construction are frequently validated and showcased in the total synthesis of complex natural products. rsc.org These molecules, which often possess significant biological activity, feature fascinating and challenging architectures centered around a cyclobutane core. researchgate.net
A compelling example of this is the total synthesis of piperarborenine B. nih.gov The key challenge in this synthesis was the controlled, sequential installation of two different aryl groups onto the cyclobutane ring. This was achieved using a strategy centered on the C-H functionalization of a cyclobutane intermediate. nih.gov By employing a directing group, the researchers could perform two distinct C-H arylation reactions in a controlled manner, demonstrating the power of this methodology in a complex, target-oriented setting. nih.gov This work not only achieved the synthesis of the natural product but also led to the structural revision of a related compound, piperarborenine D. nih.gov
The synthesis of pseudodimeric natural products, such as the dictazoles, also highlights the utility of modern cyclobutane synthesis strategies. acs.org Traditional approaches like intermolecular photocycloaddition are often plagued by issues of regioselectivity and the formation of homodimers. nih.gov C-H functionalization logic provides an elegant alternative to prepare these unsymmetrical structures by building the substitution pattern on a pre-formed cyclobutane ring. acs.orgnih.gov These applications underscore how the development of fundamental reactions for cyclobutane synthesis directly enables the construction of intricate and biologically relevant molecules. rsc.org
Chemical Transformations and Derivatizations of 3 Benzyloxy Cyclobutanecarboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile handle for various chemical modifications, including the formation of esters and amides, or its reduction to a primary alcohol. These transformations are fundamental in synthetic organic chemistry for creating new linkages and altering the electronic and steric properties of the parent molecule.
The conversion of carboxylic acids into esters is a highly useful transformation. libretexts.org One of the most common methods for this is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org The reaction mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, HCl), which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon, and subsequent loss of a water molecule yields the ester. libretexts.org All steps in the Fischer esterification are reversible, and to favor the formation of the ester product, an excess of the alcohol is typically used as the solvent. libretexts.org
This method is directly applicable to 3-(benzyloxy)cyclobutanecarboxylic acid and other cyclobutane-containing acids. For instance, a facile Fischer esterification has been successfully performed on novel cyclobutane-containing diacids to modify their melting points and solubility for applications in polymer synthesis. researchgate.net By reacting this compound with various primary or secondary alcohols under acidic conditions, a library of corresponding esters can be synthesized, each with potentially unique physical and chemical properties.
| Alcohol Reactant | Ester Product Name | Potential Application |
|---|---|---|
| Methanol | Methyl 3-(benzyloxy)cyclobutanecarboxylate | Synthetic Intermediate |
| Ethanol | Ethyl 3-(benzyloxy)cyclobutanecarboxylate | Fragrance Component Precursor |
| Isopropanol | Isopropyl 3-(benzyloxy)cyclobutanecarboxylate | Specialty Solvent |
| Benzyl (B1604629) Alcohol | Benzyl 3-(benzyloxy)cyclobutanecarboxylate | Plasticizer Intermediate |
The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of peptide chemistry and materials science. mdpi.com However, the direct reaction is often challenging because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid is typically activated using coupling reagents. bohrium.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgresearchgate.net These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.org Another approach involves using titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov
The rigid, four-membered ring of this compound makes it an attractive building block for the construction of peptide mimetics. These structures mimic the secondary structures of natural peptides, such as turns and loops, but often possess enhanced stability against enzymatic degradation. nih.gov By coupling this compound with amino acids or peptide fragments using standard amidation protocols, novel peptidomimetics can be constructed. These mimetics are valuable tools in medicinal chemistry for developing enzyme inhibitors and receptor antagonists. nih.gov For example, short peptides incorporating uncleavable peptide bond mimetics have been explored as photoactivatable protease inhibitors. nih.gov
| Reagent | Abbreviation | Byproduct | Key Feature |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly efficient; insoluble byproduct. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) derivative | Easy product purification. researchgate.net |
| Titanium Tetrachloride | TiCl₄ | Titanium oxides, HCl | Mediates direct condensation. nih.gov |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) related byproducts | Effective for sterically hindered couplings. |
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation that provides access to a different class of compounds. This reaction typically requires strong reducing agents due to the low electrophilicity of the carboxylate carbon.
Historically, lithium aluminum hydride (LiAlH₄) has been a standard reagent for this purpose, effectively reducing carboxylic acids under mild conditions. commonorganicchemistry.comyoutube.com The reaction proceeds via the formation of a lithium carboxylate aluminum hydride adduct, with one equivalent of hydride lost as hydrogen gas. youtube.com A significant drawback of LiAlH₄ is its high reactivity and lack of selectivity, as it reduces most carbonyl-containing functional groups. youtube.com
More selective reagents include boranes, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂). commonorganicchemistry.com These reagents can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com
More recently, catalytic methods have been developed using earth-abundant metals. One such method employs a manganese(I) catalyst, [MnBr(CO)₅], with phenylsilane (B129415) (PhSiH₃) as the reducing agent. nih.govresearchgate.net This system operates under mild conditions and demonstrates high selectivity for the carboxylic acid group, leaving other reducible groups like alkenes intact. nih.gov This catalytic hydrosilylation proceeds through the formation of silyl (B83357) ester intermediates. researchgate.netchemistryviews.org This method offers a more sustainable and safer alternative to traditional stoichiometric metal hydride reagents. chemistryviews.org Applying these methods to this compound would yield (3-(benzyloxy)cyclobutyl)methanol, a versatile intermediate for further synthesis.
| Reagent(s) | Typical Conditions | Selectivity | Advantages/Disadvantages |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), 0°C to reflux | Low (reduces esters, amides, ketones, etc.) | High reactivity; moisture-sensitive, non-selective. youtube.com |
| Borane (BH₃-THF or BH₃-SMe₂) | THF, room temperature to reflux | Good (selective for acids over esters) | More selective than LiAlH₄; BH₃-SMe₂ has an unpleasant odor. commonorganicchemistry.com |
| [MnBr(CO)₅] / PhSiH₃ | 2-MTHF, 80°C | High (does not reduce C=C bonds) | Catalytic, mild, uses bench-stable silane. nih.govresearchgate.net |
| Zn(OAc)₂ / PhSiH₃ | 2-MeTHF, 80°C | Good | Catalytic, practical, no need for strict exclusion of air/moisture. chemistryviews.org |
Benzyloxy Group Modifications and Orthogonal Cleavage
The benzyloxy group serves as a robust protecting group for the hydroxyl functionality on the cyclobutane (B1203170) ring. Its removal or modification is a key step in many synthetic routes, allowing for the unmasking of the alcohol or the introduction of new functionality.
The benzylic carbon—the CH₂ group adjacent to the phenyl ring and the ether oxygen—is susceptible to oxidation. masterorganicchemistry.com This reactivity can be exploited as a deprotection strategy. Under harsh oxidative conditions, using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the entire benzyl group can be cleaved and oxidized to benzoic acid, liberating the free alcohol on the cyclobutane ring. masterorganicchemistry.comyoutube.com This method is effective but lacks subtlety and may not be compatible with sensitive functional groups elsewhere in the molecule. masterorganicchemistry.com
A milder, alternative two-step deprotection involves the oxidation of the benzyl ether to a benzoate (B1203000) ester. organic-chemistry.org This can be followed by hydrolysis under basic conditions to yield the desired alcohol. This approach offers a different pathway for deprotection compared to reductive methods. Furthermore, hypervalent iodine reagents have been developed for the selective oxidation of benzylic positions. beilstein-journals.org For example, an oxidation system using phenyliodine(III) diacetate (PIDA) and sodium bromide can introduce a carboxylic acid group at a benzylic C-H bond under mild conditions. beilstein-journals.org
| Reagent | Product of Benzyl Group | Result for Cyclobutane Moiety | Conditions |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Benzoic Acid | Deprotection to free alcohol | Harsh, basic, heat. masterorganicchemistry.com |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Benzaldehyde | Deprotection to free alcohol | Mild, often used for p-methoxybenzyl ethers. organic-chemistry.org |
| Various (e.g., RuCl₃/NaIO₄) | Benzoate Ester | Formation of a benzoate ester | Intermediate step for deprotection. organic-chemistry.org |
The most common and versatile method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com This reaction involves the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. jk-sci.com The hydrogen source can be molecular hydrogen (H₂) gas or a hydrogen transfer agent, such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate. organic-chemistry.orgjk-sci.com The reaction is generally clean and efficient, proceeding under mild conditions of temperature and pressure. The benzylic C-O bond is reductively cleaved, yielding the deprotected alcohol (3-hydroxycyclobutanecarboxylic acid in this case) and toluene (B28343) as a benign byproduct. jk-sci.com
The mechanism involves oxidative addition of the benzyl ether to the palladium(0) catalyst surface, followed by hydrogenolysis to release the alcohol and toluene, regenerating the catalyst. jk-sci.com This method is highly favored due to its high yield and compatibility with many other functional groups, although it may also reduce other sensitive groups like alkenes or alkynes if present. jk-sci.com In recent years, alternative methods have emerged, including the use of visible light and organophotocatalysts to achieve debenzylation under even milder, non-hydrogenolytic conditions. researchgate.net Another approach uses radical anion reductants like lithium 4,4'-di-tert-butylbiphenylide for selective cleavage. semanticscholar.org
| Catalyst | Hydrogen Source | Typical Solvent | Key Features |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl Acetate (B1210297) | Standard, highly effective method. jk-sci.com |
| Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene | Methanol, Ethanol | Transfer hydrogenolysis; avoids handling H₂ gas. jk-sci.com |
| Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol | Mild transfer hydrogenolysis conditions. jk-sci.com |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ gas | Methanol | Can offer different selectivity, e.g., for phenolic benzyl ethers. jk-sci.com |
Reactions Involving the Cyclobutane Ring System
The chemical behavior of this compound is significantly influenced by the four-membered carbocyclic ring. The inherent strain within the cyclobutane system is a primary driver for its reactivity, making it a versatile intermediate for accessing a variety of molecular architectures through reactions that involve ring cleavage or rearrangement.
Reactivity Governed by Ring Strain in Cyclobutane Systems
The reactivity of the cyclobutane ring is fundamentally governed by its inherent ring strain, a concept first explored by Adolf von Baeyer. masterorganicchemistry.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms, along with torsional strain from eclipsing hydrogen atoms on adjacent carbons. libretexts.orgwikipedia.org
In a cyclobutane system, the internal C-C-C bond angles are compressed to approximately 88°-90°, a significant departure from the optimal 109.5°. libretexts.orgwikipedia.org This deviation, known as angle strain or Baeyer strain, destabilizes the molecule by forcing the bonding orbitals into a less effective overlap. masterorganicchemistry.comwikipedia.org To partially alleviate the resulting torsional strain from eclipsing C-H bonds that would occur in a perfectly planar structure, the cyclobutane ring adopts a slightly folded or "puckered" conformation. masterorganicchemistry.comlibretexts.org Despite this puckering, the total ring strain remains high, making the molecule significantly more reactive than its larger, less-strained counterparts like cyclopentane (B165970) and cyclohexane (B81311). libretexts.orgwikipedia.org
The total ring strain energy of cyclobutane is substantial, rendering the carbon-carbon bonds susceptible to cleavage. wikipedia.org When a C-C bond is broken, the ring can "spring" open, releasing the stored potential energy as the carbon atoms relax toward their preferred tetrahedral geometry. libretexts.org This release of strain serves as a powerful thermodynamic driving force for ring-opening reactions, a characteristic that is less pronounced in more stable five- and six-membered rings. masterorganicchemistry.compharmaguideline.com
Table 1: Comparison of Ring Strain in Small Cycloalkanes
| Cycloalkane | C-C-C Bond Angle | Total Ring Strain (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 60° | 27.5 - 29 | 9.2 |
| Cyclobutane | ~88° (puckered) | 26.3 | 6.6 |
| Cyclopentane | ~105° (envelope) | 6.2 - 7.4 | 1.2 |
| Cyclohexane | ~109.5° (chair) | ~0 | ~0 |
Data compiled from multiple sources. libretexts.orgwikipedia.org
Fragmentation Reactions for Diverse Molecular Scaffolds
The high ring strain inherent in the cyclobutane core of molecules like this compound makes it a valuable substrate for synthetic transformations that proceed via ring fragmentation. These reactions leverage the release of strain to construct more complex or diverse molecular scaffolds that are otherwise challenging to access. nih.gov Carbocyclic ring-opening is recognized as an advantageous synthetic route to various acyclic compounds. nih.gov
The cyclobutane moiety is considered an attractive three-dimensional (3D) scaffold, and its derivatives are increasingly used in areas like fragment-based drug discovery (FBDD). scispace.comvu.nlnih.govnih.gov Synthetic strategies that involve the controlled fragmentation or rearrangement of the cyclobutane ring allow chemists to generate libraries of novel compounds with significant structural and shape diversity. scispace.comnih.gov
Various reaction types can induce the fragmentation of the cyclobutane ring system. These include:
Thermal or Photochemical [2+2] Cycloreversions: The reverse of the common [2+2] cycloaddition, these reactions can cleave the cyclobutane ring to form two new alkene-containing molecules.
Acid- or Metal-Catalyzed Ring-Opening: Lewis acids or transition metals can catalyze the cleavage of C-C bonds in the ring, often leading to rearrangements that form larger rings or functionalized acyclic products. acs.orgacs.org
Strain-Release-Driven Rearrangements: Highly strained derivatives, such as bicyclo[1.1.0]butanes (BCBs), can undergo strain-release-driven ring-opening reactions to efficiently construct polysubstituted cyclobutane structures. acs.orgrsc.org This strategy allows for the creation of complex substitution patterns, including 1,3-disubstituted and 1,1,3-trisubstituted cyclobutanes. acs.orgacs.org
These fragmentation pathways transform a relatively simple cyclobutane precursor into a range of structurally distinct products, highlighting the synthetic utility of the strained four-membered ring in generating molecular diversity.
Table 2: Examples of Cyclobutane Ring Transformations for Scaffold Generation
| Reaction Type | Reactant Class | Key Reagent/Condition | Resulting Scaffold(s) |
|---|---|---|---|
| Ring-Opening Functionalization | Bicyclo[1.1.0]butanes (BCBs) | Lewis Acid (e.g., Sc(OTf)₃), Nucleophile | 1,1,3-Trisubstituted cyclobutanes |
| Ring Contraction | Polysubstituted Pyrrolidines | HTIB, Ammonium Carbamate | Stereoselective substituted cyclobutanes |
| Strain-Release/ nih.govnih.gov-Rearrangement | Bicyclo[1.1.0]butanes (BCBs), Cyclobutenes | Photoredox Catalyst | Polysubstituted cyclobutanes, Amino acid scaffolds |
| Carbocyclic Ring Opening | General Cyclobutanes | Various (Heat, Light, Catalysts) | Functionalized acyclic compounds |
This table summarizes general transformation strategies applicable to cyclobutane systems as described in the literature. nih.govacs.orgrsc.orgchemistryviews.org
Applications in Advanced Organic Synthesis and Building Block Chemistry
Role as Key Intermediates for Complex Molecular Architectures
3-(Benzyloxy)cyclobutanecarboxylic acid and its derivatives serve as pivotal intermediates in the assembly of intricate molecular structures. The cyclobutane (B1203170) core, with its inherent ring strain, offers a rigid and stereochemically defined platform that can be strategically manipulated. The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions, while the carboxylic acid moiety allows for a wide range of chemical transformations, including amide bond formation and reductions.
For instance, the related compound 3-oxocyclobutanecarboxylic acid is a crucial intermediate in the synthesis of numerous pharmaceutical agents, including kinase inhibitors, PDE10 inhibitors, and thrombin inhibitors. google.comgoogle.comgoogle.com The presence of the benzyloxy group in this compound offers an advantage by allowing for the stereocontrolled introduction of substituents and subsequent elaboration into more complex, polyfunctionalized molecules. The synthesis of complex natural products often relies on building blocks that can control the spatial arrangement of functional groups, a role for which substituted cyclobutanes are well-suited. acs.org
Cyclobutane-Based "Overbred Intermediates" in Retrosynthetic Analysis
A sophisticated strategy in retrosynthetic analysis involves the use of "overbred intermediates," which are structures that contain more bonds than the final target molecule. nih.gov These excess bonds are strategically cleaved during the synthesis to reveal the desired molecular framework. rsc.orgscispace.com This approach can be particularly powerful for constructing sterically congested centers or complex ring systems that are difficult to access through more direct methods. nih.gov
Cyclobutane derivatives are exemplary "overbred intermediates." rsc.orgresearchgate.net A common synthetic sequence involves a [2+2] cycloaddition to form the four-membered ring, followed by a controlled fragmentation or ring-expansion reaction to generate a more complex acyclic or larger ring system. chemrxiv.org For example, a cyclobutane intermediate, formed via photocycloaddition, can be used to establish a hindered quaternary carbon center. nih.gov Subsequent ozonolysis and selective fragmentation can then yield a desired bicyclic system. nih.gov The benzyloxy and carboxylic acid groups on a compound like this compound can direct these fragmentation pathways, offering precise control over the final product's structure and stereochemistry.
| Retrosynthetic Strategy | Description | Key Advantage |
| Overbred Intermediates | Synthetic intermediates containing one or more excess C-C bonds that are cleaved later in the synthesis. nih.gov | Enables the construction of sterically hindered centers and complex carbocyclic molecules that are otherwise difficult to access. nih.govrsc.org |
| [2+2] Cycloaddition | A common method, often photochemical, used to construct the cyclobutane ring of the overbred intermediate. chemrxiv.org | Allows for the creation of highly substituted and strained ring systems with high diastereoselectivity. nih.gov |
| Controlled Fragmentation | The strategic cleavage of specific bonds within the cyclobutane ring to reveal the target molecular skeleton. rsc.orgscispace.com | Provides access to diverse and complex structures from a common intermediate. nih.gov |
Precursors for Specialized Cyclobutane Derivatives
The functional handles of this compound make it an ideal starting point for the synthesis of a wide array of specialized cyclobutane derivatives.
Substituted cyclobutane amines are valuable motifs in medicinal chemistry. The carboxylic acid functionality of this compound can be converted into an amine through standard procedures such as the Curtius, Hofmann, or Schmidt rearrangements. These transformations allow access to 3-(benzyloxy)cyclobutanamine, a key building block for more complex structures. This amine can then be further functionalized to introduce diverse substituents, leading to libraries of compounds for drug discovery programs. The synthesis of polysubstituted cyclobutanes often incorporates non-natural amino acid scaffolds. nih.gov
Cyclobutane β-amino acids are conformationally constrained mimics of natural amino acids and are used in the design of peptidomimetics and foldamers. chemistryviews.org While various methods exist for their synthesis, including [2+2] cycloadditions, the functionalization of pre-existing cyclobutane scaffolds is a common strategy. chemistryviews.org this compound can serve as a precursor in multi-step sequences to generate these valuable building blocks. For example, the carboxylic acid could be homologated and then converted to an amine to furnish the desired β-amino acid structure, with the benzyloxy group providing stereochemical direction and a site for further modification.
The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as acidity and lipophilicity. researchgate.netresearchgate.net There is substantial interest in developing synthetic routes to fluorinated building blocks. nbuv.gov.uanuph.edu.ua Starting from 3-(benzyloxy)cyclobutanone (B149166) (obtainable from the corresponding carboxylic acid), nucleophilic fluorinating agents can be employed to introduce a fluorine atom at the 3-position. researchgate.net Subsequent manipulation of the carbonyl group back to a carboxylic acid would yield 3-benzyloxy-3-fluorocyclobutanecarboxylic acid. This strategy provides a pathway to novel fluorinated cyclobutane scaffolds that are of high interest in medicinal chemistry.
| Derivative Class | Synthetic Precursor | Key Transformation(s) | Potential Application |
| Cyclobutane Amines | This compound | Curtius, Hofmann, or Schmidt rearrangement | Medicinal chemistry building blocks nih.gov |
| Cyclobutane β-Amino Acids | This compound | Chain homologation followed by amination | Peptidomimetics, foldamers chemistryviews.org |
| Fluorinated Cyclobutanes | 3-(Benzyloxy)cyclobutanone | Nucleophilic fluorination (e.g., with DAST) | Bioisosteric replacement in drug design researchgate.netresearchgate.net |
Contributions to Methodological Advancements in Stereocontrolled Synthesis
The rigid, puckered nature of the cyclobutane ring makes it an excellent platform for studying and developing methods for stereocontrolled synthesis. The substituents on the ring exist in well-defined spatial relationships, allowing for highly selective reactions. The use of chiral cyclobutane derivatives has been instrumental in the development of asymmetric [2+2] cycloaddition reactions and organocatalyzed processes. mdpi.com
This compound, as a prochiral molecule, can be used as a substrate to test new stereoselective reactions. For example, enzymatic desymmetrization of a related diester could provide enantiomerically pure building blocks. Furthermore, the development of C-H functionalization methods on sp³-hybridized carbons has been explored using cyclobutane substrates, where the directing group's position can precisely control which C-H bond is activated. acs.org The benzyloxy and carboxylic acid groups can act as directing groups or be modified to install one, contributing to the advancement of these powerful synthetic methodologies. acs.org
Exploration in Medicinal Chemistry and Drug Discovery
Scaffold Design for Biologically Active Compounds
The rigid framework of cyclobutane (B1203170) is utilized to construct core structures for a variety of therapeutic agents. This structural element helps to lock molecules into a specific conformation that is optimal for interaction with a biological target, a strategy often used to improve potency and reduce off-target effects.
Development of Platinum(II) Complexes Utilizing Cyclobutane Dicarboxylate Ligands
Platinum-based drugs are a cornerstone of cancer chemotherapy. The second-generation drug, Carboplatin, which features a cyclobutane-1,1-dicarboxylate (B1232482) ligand, demonstrates the clinical success of incorporating a cyclobutane ring. nih.govwikipedia.org This ligand modulates the drug's reactivity, leading to a more favorable toxicity profile compared to its predecessor, Cisplatin. nih.gov
Building on this precedent, researchers have developed new platinum(II) complexes with functionalized cyclobutane dicarboxylate ligands to enhance anticancer activity and overcome resistance. nih.govresearchgate.net For instance, platinum(II) complexes using 3-oxo-cyclobutane-1,1-dicarboxylate as a leaving group have been synthesized and evaluated. nih.govresearchgate.net The introduction of a functional group on the cyclobutane ring, away from the platinum coordination site, is a key design concept. nih.gov This strategy aims to influence the kinetic properties of the complex, potentially leading to improved anticancer activity and reduced toxicity. nih.gov Studies have shown that these novel complexes exhibit potent in vitro activity against various human cancer cell lines, including lung (A549), ovarian (SK-OV-3), and colon (HT-29) cancer. researchgate.net Some of these compounds have shown preliminary acute toxicity levels comparable to Carboplatin, suggesting their potential as next-generation anticancer agents. researchgate.net
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Carcinoma) | 1.57 |
| HT-29 (Colon Cancer) | 0.88 |
Synthesis of Cyclobutane-Containing Amino Acids for Therapeutic Agents
Cyclobutane amino acids (CBAAs) are a class of unnatural amino acids that have garnered significant interest for their use in creating conformationally restricted peptide mimetics. researchgate.netnih.gov The introduction of the cyclobutane ring into an amino acid structure imparts rigidity, which can lead to enhanced metabolic stability and specific secondary structures in peptides. nih.gov Various synthetic methods, including visible light-mediated photocatalyzed [2+2]-cycloadditions, have been developed to access these valuable building blocks. nih.gov
Boronated Cyclobutane Amino Acids for Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy for cancer that uses a boron delivery agent to selectively target tumor cells. nih.govmdpi.com Upon irradiation with neutrons, the boron-10 (B1234237) isotope captures a neutron and undergoes a nuclear fission reaction, releasing high-energy particles that destroy the cancer cell from within. nih.govresearchgate.net
The effectiveness of BNCT is highly dependent on the selective delivery of sufficient amounts of boron to the tumor. Boronated amino acids are promising delivery agents because they can be taken up by tumor cells via overexpressed amino acid transporters. mdpi.comnih.gov Researchers have investigated boron-containing unnatural amino acids, such as boronated derivatives of 1-aminocyclobutane-1-carboxylic acid (ABCHC), due to their higher metabolic stability compared to natural amino acids. nih.gov These cyclobutane-based compounds represent a promising class of agents for improving the efficacy of BNCT. nih.govisnct.net
Cyclobutane Beta-Amino Acids in Peptidomimetics and Foldamer Research
Peptidomimetics are compounds designed to mimic peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov Foldamers are oligomers that adopt specific, well-defined conformations, similar to the secondary structures of proteins. chemistryviews.org Cyclobutane β-amino acids are valuable building blocks for both peptidomimetics and foldamers. nih.govchemistryviews.org
The incorporation of cyclobutane β-amino acids into peptide chains can induce stable, predictable secondary structures, such as helices. nih.govacs.org For example, oligomers of trans-2-aminocyclobutane carboxylic acid have been shown to fold into a well-defined 12-helical conformation. acs.org This ability to control the three-dimensional structure of a molecule is crucial for designing potent and selective therapeutic agents. nih.gov These cyclobutane-based structures have been used to create analogues of bioactive peptides and to develop novel oligomers with unique folding patterns. nih.govresearchgate.net
Design of GPR120 Modulators for Metabolic Disorders
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor that is activated by long-chain free fatty acids. nih.govmdpi.com It is expressed in adipose tissue and macrophages and plays a key role in regulating glucose metabolism and inflammatory responses. nih.govnih.gov As such, GPR120 has emerged as an attractive therapeutic target for metabolic disorders like type 2 diabetes and obesity. nih.govgoogle.com
Compounds derived from cyclobutane carboxylic acids, including those related to 3-(benzyloxy)cyclobutanecarboxylic acid, have been developed as potent GPR120 modulators. google.com These compounds are designed to treat diabetes and related conditions by improving insulin (B600854) sensitivity. google.com The cyclobutane core serves as a key structural element in these modulators, demonstrating the utility of this scaffold in targeting receptors involved in metabolic diseases. google.com The development of GPR120 modulators holds the promise of providing new therapeutic options for managing the significant health burden of type 2 diabetes. google.comunisi.it
Application in Agrochemical and Specialty Chemical Development
The cyclobutane scaffold is not only relevant in pharmaceuticals but also finds applications in the development of agrochemicals and other specialty chemicals. ontosight.ai Cyclobutane derivatives are used in the synthesis of a variety of commercial products. wikipedia.orgontosight.ai
In the agrochemical sector, cyclobutanecarboxamides have been identified as potent inhibitors of fungal melanin (B1238610) biosynthesis. nih.gov Specifically, they target the enzyme scytalone (B1230633) dehydratase, which is crucial for the survival of certain pathogenic fungi. nih.gov Research has shown that specific substitutions on the cyclobutanecarboxamide (B75595) structure can lead to compounds with significant systemic fungicidal activity, comparable to commercial standards used for rice paddies. nih.gov This highlights the potential of the cyclobutane scaffold in creating effective crop protection agents. While the direct application of this compound in this area is not explicitly documented, the success of related cyclobutane structures underscores the broad utility of this chemical class.
Structure-Activity Relationship (SAR) Studies of Cyclobutane Scaffolds in Drug Design
The cyclobutane ring, a core feature of this compound, is an increasingly utilized scaffold in medicinal chemistry. Its application in drug design is driven by a unique combination of structural and chemical properties that can positively influence a molecule's biological activity, selectivity, and pharmacokinetic profile. pharmablock.comnih.gov Structure-Activity Relationship (SAR) studies involving cyclobutane scaffolds explore how systematic modifications of this core structure and its substituents alter the interaction with biological targets.
The distinct, puckered three-dimensional conformation of the cyclobutane ring offers a rigid framework for orienting functional groups in specific spatial arrangements. pharmablock.comnih.gov Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety can lock a molecule into a desired conformation, which can be crucial for binding to a target protein. nih.gov This conformational rigidity has been exploited to improve potency and selectivity. For instance, replacing a flexible linker or a metabolically unstable group, such as a cis-alkene, with a cyclobutane ring can enhance biological activity by pre-organizing the pharmacophoric elements for optimal target engagement. nih.gov
A prominent example of SAR studies involving cyclobutane scaffolds is in the development of integrin antagonists. nih.govrsc.org Integrins are cell surface proteins involved in processes like cancer proliferation, making them attractive drug targets. nih.govrsc.org Researchers have developed antagonists that mimic the natural arginine-glycine-aspartic acid (RGD) sequence which binds to integrins. In these efforts, a functionalized cyclobutane ring serves as the central scaffold to correctly position the arginine and aspartic acid mimetic sidechains. nih.gov
Studies on these cyclobutane-based αvβ3 integrin antagonists revealed key SAR insights:
Scaffold Rigidity: The cyclobutane core was hypothesized to provide a superior skeleton for orienting the sidechains compared to more common aryl or heterocyclic cores, potentially improving pharmacokinetic properties. nih.gov
Sidechain Optimization: The length and nature of the sidechains attached to the cyclobutane ring were systematically varied to determine the optimal structure for anti-αvβ3 activity. researchgate.net
Metabolic Stability: The use of the cyclobutane core was highlighted as a strategy to create metabolically stable molecules, a crucial aspect of drug design. nih.govrsc.org
The strategic replacement of other molecular components with a cyclobutane ring has also proven effective in overcoming metabolic instability. In the development of the cancer drug Ivosidenib, a metabolically vulnerable cyclohexane (B81311) group was replaced with a difluorocyclobutane moiety. This single modification significantly improved the compound's metabolic stability, a key step in its progression as a viable drug candidate. pharmablock.com
The value of the cyclobutane scaffold is further demonstrated by its incorporation into several marketed drugs. Boceprevir, a Hepatitis C virus (HCV) protease inhibitor, contains a cyclobutane group that contributes to its high potency, being significantly more active than its cyclopropyl (B3062369) and cyclopentyl analogs. pharmablock.com Similarly, the androgen receptor antagonist Apalutamide features a spirocyclic cyclobutane scaffold. pharmablock.com
The findings from these and other studies underscore the utility of the cyclobutane scaffold in medicinal chemistry. Its rigid structure provides a predictable platform for SAR exploration, allowing chemists to fine-tune molecular geometry to enhance potency and selectivity. pharmablock.comnih.gov
Table 1: Examples of Marketed Drugs Incorporating a Cyclobutane Scaffold
| Drug Name | Therapeutic Area | Role of Cyclobutane Scaffold |
| Carboplatin | Oncology | Part of the dicarboxylate leaving group, contributing to reduced nephrotoxicity compared to cisplatin. pharmablock.com |
| Boceprevir | Antiviral (Hepatitis C) | Incorporated into the P1 region, providing superior potency compared to cyclopropyl and cyclopentyl analogues. pharmablock.com |
| Apalutamide | Oncology (Prostate Cancer) | Forms a spirocyclic system, demonstrating comparable activity to related dimethyl analogues. pharmablock.com |
| Ivosidenib | Oncology | A difluorocyclobutane group replaced a metabolically unstable cyclohexane, improving the pharmacokinetic profile. pharmablock.com |
Mechanistic Investigations and Computational Studies
Reaction Mechanisms in Cyclobutane (B1203170) Ring Formation and Functionalization
The synthesis of the cyclobutane core, a key structural motif in molecules like 3-(benzyloxy)cyclobutanecarboxylic acid, is often approached through various mechanistic pathways. One of the most prominent methods is the [2+2] cycloaddition reaction. For instance, the precursor 3-(benzyloxy)cyclobutan-1-one can be synthesized via a thermal [2+2] cycloaddition between benzyl (B1604629) vinyl ether and dichloroketene (B1203229), which is formed in situ. acs.org This reaction proceeds through a concerted or stepwise mechanism, leading to the formation of the four-membered ring.
Another powerful strategy for constructing substituted cyclobutanes involves the ring contraction of larger ring systems. A notable example is the synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. acs.orgnih.govchemistryviews.org The proposed mechanism for this transformation involves the in situ generation of an iodonitrene species, which reacts with the pyrrolidine (B122466) to form a reactive 1,1-diazene intermediate. acs.orgnih.govchemistryviews.org Subsequent extrusion of nitrogen gas (N₂) generates a 1,4-biradical species. acs.orgnih.govchemistryviews.org This biradical then undergoes rapid intramolecular cyclization through C–C bond formation to yield the stereospecific cyclobutane product. acs.orgnih.gov
The functionalization of a pre-existing cyclobutane ring is also a critical aspect of synthesis. C–H functionalization logic provides a direct route to install substituents. acs.org For example, transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, including cyclobutane systems, has been achieved using palladium catalysis. nih.gov This method allows for the direct installation of aryl groups onto the cyclobutane ring, guided by the carboxylic acid directing group. nih.gov The mechanism involves the formation of a palladacycle intermediate that facilitates the site-selective activation of a C–H bond. nih.gov
Ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs) offers another pathway to 1,3-difunctionalized cyclobutanes. rsc.orgresearchgate.net This strain-release strategy can proceed through polar or radical mechanisms depending on the catalyst and reactants. For example, a π-acid catalyst like AgBF₄ can facilitate a polar strain-release ring-opening of BCBs with hydroxyarenes, leading to the formation of a carbocation intermediate that is then trapped by the nucleophile. rsc.org
| Ring Formation/Functionalization Method | Key Mechanistic Feature | Intermediate Species | Reference(s) |
| [2+2] Cycloaddition | Concerted or stepwise formation of two new sigma bonds | Diradical or zwitterionic intermediates (stepwise) | acs.org |
| Pyrrolidine Ring Contraction | Nitrogen extrusion from a 1,1-diazene | 1,4-biradical | acs.orgnih.govchemistryviews.org |
| Transannular C–H Arylation | Directing-group assisted C–H activation | Palladacycle | nih.gov |
| Bicyclobutane Ring Opening | Strain-release reaction | Carbocation (polar) or radical | rsc.orgresearchgate.net |
Stereochemical Control and Diastereoselectivity Mechanisms in Cyclobutane Syntheses
Achieving stereochemical control is a significant challenge in the synthesis of substituted cyclobutanes due to the strained nature of the sp³-hybridized carbons. acs.org Various strategies have been developed to govern the diastereoselectivity of these reactions.
In Michael addition reactions onto cyclobutenes, the stereochemical outcome can be controlled to produce N-heterocycle-substituted cyclobutanes with high diastereoselectivity. researchgate.netnih.gov The approach of the nucleophile is directed to one face of the cyclobutene (B1205218) ring, often influenced by the steric bulk of existing substituents, leading to the preferential formation of one diastereomer. researchgate.net Similarly, the sulfa-Michael addition of thiols to cyclobutenes can yield thio-substituted cyclobutanes with high diastereomeric ratios (>95:5 dr). researchgate.netrsc.org The use of chiral bifunctional acid-base catalysts can further induce enantioselectivity in these processes. researchgate.netrsc.org
Rhodium-catalyzed reactions provide another avenue for diastereoselective cyclobutane synthesis. A novel Rh(III)-catalyzed pathway involving the reaction of 2-aryl quinazolinones and alkylidenecyclopropanes proceeds through a concerted N-C bond formation and C-C bond cleavage to form highly substituted cyclobutanes. nih.govacs.org The stereochemistry is set during this concerted step, with the catalyst and solvent playing a critical role in controlling the facial selectivity. nih.govacs.org
The use of chiral auxiliaries is a classic and effective method for stereocontrol. In a key [2+2] cycloaddition step for the synthesis of a tricyclic unit, the introduction of a dioxolane chiral auxiliary onto one of the starting materials controlled the stereochemistry, resulting in the desired chiral scaffold with greater than 95% diastereomeric excess (de). nih.gov
Furthermore, the stereospecificity observed in the ring contraction of pyrrolidines to cyclobutanes highlights a mechanism where the stereochemistry of the starting material directly dictates the stereochemistry of the product. acs.orgnih.gov The formation of a 1,4-biradical intermediate and its subsequent rapid, barrierless ring closure ensures that the original stereochemical information is retained. acs.orgnih.govacs.org
Mechanistic Insights into Functional Group Transformations on Cyclobutane Systems
Functional group transformations on the cyclobutane skeleton are essential for elaborating simple precursors into complex target molecules. The inherent ring strain of cyclobutanes influences their reactivity in these transformations. nih.gov
A powerful method for creating 1,1,3-trisubstituted cyclobutanes involves the diastereocontrolled polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs). rsc.org In a silver-catalyzed reaction with hydroxyarenes, the mechanism involves the coordination of the silver π-acid catalyst to a C-C bond of the BCB. rsc.org This coordination facilitates the ring opening to form a carbon cation intermediate, which is then attacked by the hydroxyarene nucleophile to yield the final product with high diastereoselectivity. rsc.org
The stereospecific synthesis of cyclobutanes via the contraction of pyrrolidines is another example of a complex functional group transformation that builds the cyclobutane ring. acs.orgnih.gov The mechanism, proceeding through a 1,4-biradical intermediate, allows for the diastereoselective formation of cyclobutanes that is not affected by the stereochemistry at the β-position of the starting pyrrolidine. acs.org This allows for selective access to different diastereomers of the product by simply changing the stereochemistry of the starting material. acs.org
Direct functionalization of C-H bonds on the cyclobutane ring offers an efficient strategy for introducing complexity. The palladium-catalyzed γ-arylation of cyclobutane carboxylic acids is a notable example. nih.gov The carboxylic acid acts as a native directing group, forming a cyclic transition state with the palladium catalyst that brings a specific γ-C-H bond into proximity for activation and subsequent arylation. This transannular functionalization demonstrates exquisite regioselectivity, avoiding reaction at more accessible β-C-H bonds. nih.gov
| Transformation Type | Mechanistic Pathway | Key Features | Reference(s) |
| Ring-Opening of BCBs | Polar, π-acid catalysis | Formation of a carbocation intermediate; high diastereoselectivity | rsc.org |
| Ring Contraction of Pyrrolidines | Radical pathway | Stereospecific; formation of a 1,4-biradical intermediate | acs.orgnih.gov |
| Transannular C–H Arylation | Directed C–H activation | Excellent regioselectivity (γ-position); palladium catalysis | nih.gov |
Computational Chemistry Approaches to Cyclobutane Reactivity and Conformation
Computational chemistry, particularly high-level ab initio methods and Density Functional Theory (DFT), provides profound insights into the structure, conformation, and reactivity of cyclobutane systems. nih.govresearchgate.net
The conformation of the cyclobutane ring is not planar. It adopts a "puckered" or "butterfly" shape to relieve the torsional strain that would be present in a planar conformation from eclipsing C-H bonds. libretexts.orgmasterorganicchemistry.com This puckering, however, slightly increases the angle strain. libretexts.org Computational studies have precisely quantified this puckering. High-level calculations show a significant coupling between the ring-puckering (θ) and CH₂-rocking (α) motions, with calculated equilibrium angles (e.g., θeq = 29.59°) that are in good agreement with experimental values. nih.govresearchgate.netacs.org
These studies have also calculated the energy barrier for ring inversion—the process where the ring flips from one puckered conformation to another. The best estimate for this inversion barrier is approximately 482 cm⁻¹, a value that aligns well with experimental data. nih.govresearchgate.netacs.org Natural Bond Orbital (NBO) analysis suggests that this inversion barrier is a result of electronic delocalization from hyperconjugative interactions (e.g., σCC → σCH*), rather than simply torsional strain. nih.govacs.org These interactions are strengthened as the ring puckers. nih.govacs.org
DFT calculations have also been instrumental in elucidating reaction mechanisms. For the ring contraction of pyrrolidines to cyclobutanes, DFT studies unveiled the detailed mechanism. acs.org The calculations confirmed the formation of a 1,4-biradical intermediate and showed that its ring-closure to form the cyclobutane product is a barrierless and thermodynamically favored process. acs.org These computational analyses also explored competing pathways, such as β-fragmentation of the biradical, providing a rationale for the observed product distributions. acs.org Similarly, DFT computations have provided mechanistic insights into the cycloaddition/rearomatization processes and the origins of chemoselectivity in reactions involving bicyclobutanes. researchgate.net
| Computational Finding | Method(s) | Significance | Reference(s) |
| Equilibrium Puckering Angle (θeq) | Ab initio, CCSD(T) | Quantifies the non-planar structure of cyclobutane (≈ 29.6°) | nih.govresearchgate.netacs.org |
| Ring Inversion Barrier | Ab initio | Determines the energy required for conformational change (≈ 482 cm⁻¹) | nih.govresearchgate.netacs.org |
| Origin of Inversion Barrier | Natural Bond Orbital (NBO) analysis | Attributes the barrier to electronic delocalization (hyperconjugation) | nih.govacs.org |
| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Confirms 1,4-biradical intermediate in ring contractions and its barrierless closure | acs.org |
Future Directions and Emerging Research Avenues for 3 Benzyloxy Cyclobutanecarboxylic Acid
Development of Novel and Sustainable Synthetic Routes to Access Diverse Analogues
While methods exist for the synthesis of cyclobutane (B1203170) derivatives, a primary focus of future research is the development of more sustainable, efficient, and versatile synthetic strategies. acs.orgresearchgate.net Traditional methods can sometimes require harsh conditions or multi-step procedures. researchgate.net Modern approaches are increasingly centered on green chemistry principles, aiming to reduce waste and energy consumption.
Key areas of development include:
Catalysis: The exploration of novel organocatalytic and transition-metal-catalyzed reactions is expected to yield more direct and stereoselective routes to functionalized cyclobutanes. researchgate.net These methods could offer milder reaction conditions and access to a wider range of analogues by allowing for the use of diverse starting materials.
Photocycloadditions: Light-mediated [2+2] cycloadditions are a fundamental method for creating cyclobutane rings. nih.gov Future work will likely involve developing more energy-efficient photochemical processes, potentially using visible light and novel photosensitizers, to construct the cyclobutane core with greater control and functional group tolerance. ucd.iealmacgroup.com
C-H Functionalization: A powerful strategy involves the direct functionalization of carbon-hydrogen bonds on a pre-existing cyclobutane scaffold. acs.org This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical route to complex and diverse analogues of 3-(benzyloxy)cyclobutanecarboxylic acid. acs.org
Integration with Flow Chemistry and Automated Synthesis Methodologies
The translation of synthetic routes from traditional batch processing to continuous flow systems represents a significant leap forward for chemical manufacturing. researchgate.net Flow chemistry offers enhanced safety, scalability, and efficiency, making it an attractive platform for producing cyclobutane-containing compounds. ucd.iealmacgroup.com
Emerging research in this area includes:
Scalable Synthesis: Continuous flow reactors can overcome the limitations of batch reactions, enabling the production of multi-gram quantities of cyclobutane products with shorter reaction times and improved consistency. nih.govalmacgroup.com This is particularly advantageous for photochemical reactions, where flow systems ensure uniform light exposure. ucd.ie
Automated Platforms: Integrating flow chemistry with automated systems allows for rapid optimization of reaction conditions and the creation of libraries of diverse cyclobutane analogues. This high-throughput approach can accelerate the discovery of new molecules with desired properties.
Hazardous Reaction Control: Flow chemistry enables the safe handling of highly reactive or unstable intermediates, which might be challenging in batch synthesis. rsc.org This could unlock new synthetic pathways to previously inaccessible cyclobutane derivatives.
Advanced Applications in Materials Science and Polymer Chemistry
The rigid and defined structure of the cyclobutane ring makes it an appealing building block for the creation of novel materials and polymers. researchgate.netlifechemicals.com The incorporation of cyclobutane moieties can impart unique thermal, mechanical, and optical properties to the resulting materials.
Future applications in this field may involve:
Novel Polymers: Cyclobutane dicarboxylic acids, analogous to the subject compound, can be used as monomers in polymerization reactions to create polyesters and other polymers. nih.govnih.gov These materials could exhibit enhanced thermal stability and specific mechanical properties due to the semi-rigid nature of the cyclobutane unit. nih.gov
Responsive Materials: The strained four-membered ring can be engineered to open under specific stimuli (e.g., mechanical force or heat), making cyclobutane-containing polymers candidates for stress-responsive or self-healing materials. lifechemicals.com
Coordination Polymers and MOFs: Multifunctional carboxylic acids serve as versatile building blocks for designing metal-organic frameworks (MOFs) and coordination polymers. semanticscholar.org Analogues of this compound could be explored as ligands to create novel frameworks with tailored porosity and functionality for applications in gas storage or catalysis.
Exploration of New Biological Targets and Therapeutic Modalities for Cyclobutane-Based Compounds
The cyclobutane scaffold is present in several natural products and FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comresearchgate.net Its rigid structure can be used to lock a molecule into a specific conformation, which is often beneficial for binding to biological targets. lifechemicals.com
Future research directions are expected to focus on:
Scaffolding in Drug Discovery: The cyclobutane ring serves as a versatile scaffold that can mimic other chemical structures, such as double bonds or other ring systems, without significantly altering a molecule's electronic properties. lifechemicals.com This makes it a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Antimicrobial and Anticancer Agents: Derivatives of cyclobutane have shown a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netontosight.aiopenmedicinalchemistryjournal.com Ongoing research will likely involve synthesizing and screening new analogues of compounds like this compound against a variety of biological targets to identify new therapeutic leads.
Natural Product Synthesis: Cyclobutane-containing natural products often exhibit potent biological activities. researchgate.netopenmedicinalchemistryjournal.com The development of efficient synthetic routes to these complex molecules, using cyclobutane building blocks, remains an active area of research.
Q & A
Q. How can isotopic labeling (e.g., deuterium) aid in metabolic pathway tracing of benzyloxy-substituted cyclobutanes?
- Methodological Answer : Synthesize deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d1, 98 atom% D) for use in mass spectrometry-based metabolite profiling. Compare fragmentation patterns in LC-MS/MS to identify Phase I/II metabolic products and cytochrome P450-mediated oxidation sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
